molecular formula C25H25N5O2S2 B11625704 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 374614-34-3

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625704
CAS No.: 374614-34-3
M. Wt: 491.6 g/mol
InChI Key: HDEOGWDCSDCESU-SILNSSARSA-N
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Description

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of piperazine, thiazolidine, and pyridopyrimidine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridopyrimidine structure, followed by the introduction of the piperazine and thiazolidine moieties. Common reagents used in these reactions include various amines, aldehydes, and thioureas, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including batch processing and the use of automated reactors, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)-1-(2-thienyl)ethanone dihydrochloride
  • 2-(4-benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide

Uniqueness

What sets 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

374614-34-3

Molecular Formula

C25H25N5O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O2S2/c1-2-29-24(32)20(34-25(29)33)16-19-22(26-21-10-6-7-11-30(21)23(19)31)28-14-12-27(13-15-28)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16-

InChI Key

HDEOGWDCSDCESU-SILNSSARSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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